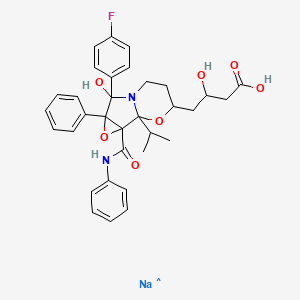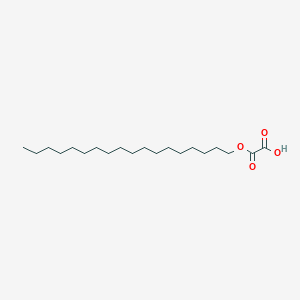
Monooctadecyl oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monooctadecyl oxalate is an organic compound belonging to the class of oxalates, which are esters or salts of oxalic acid. This compound is characterized by the presence of an oxalate group bonded to an octadecyl chain, making it a long-chain ester. Oxalates are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Monooctadecyl oxalate can be synthesized through the esterification of oxalic acid with octadecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of green chemistry principles, such as employing aqueous NaOH solution with relatively non-toxic solvents like tetrahydrofuran (THF) or acetonitrile, has been reported to achieve high yields and purities .
Analyse Chemischer Reaktionen
Types of Reactions: Monooctadecyl oxalate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of oxalic acid and octadecanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxalic acid and other oxidation products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Hydrolysis: Oxalic acid and octadecanol.
Oxidation: Oxalic acid and other oxidation products.
Substitution: Substituted oxalates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Monooctadecyl oxalate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of monooctadecyl oxalate involves its interaction with various molecular targets and pathways. In biological systems, oxalates are known to chelate metal ions, which can affect cellular processes and enzyme activities . The compound’s long-chain ester structure allows it to interact with lipid membranes, potentially influencing membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Monooctadecyl oxalate can be compared with other similar compounds, such as:
Dimethyl oxalate: A simpler ester of oxalic acid with two methyl groups.
Diethyl oxalate: An ester of oxalic acid with two ethyl groups.
Dioctadecyl oxalate: An ester of oxalic acid with two octadecyl groups.
Uniqueness: this compound is unique due to its long-chain octadecyl group, which imparts distinct physical and chemical properties compared to shorter-chain oxalates. This makes it particularly useful in applications requiring hydrophobicity and long-chain interactions .
Eigenschaften
Molekularformel |
C20H38O4 |
|---|---|
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
2-octadecoxy-2-oxoacetic acid |
InChI |
InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20(23)19(21)22/h2-18H2,1H3,(H,21,22) |
InChI-Schlüssel |
XEVIUPKBMXSALX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


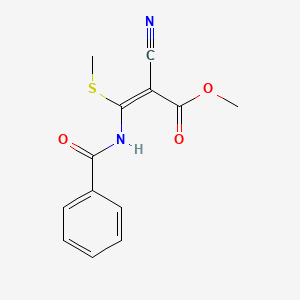
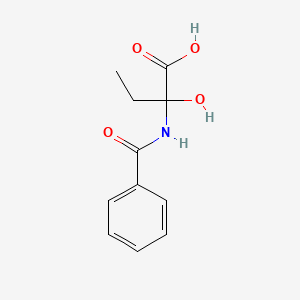
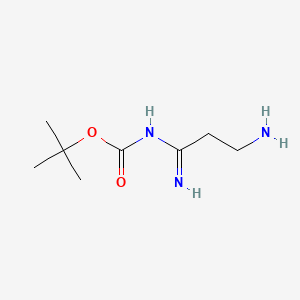
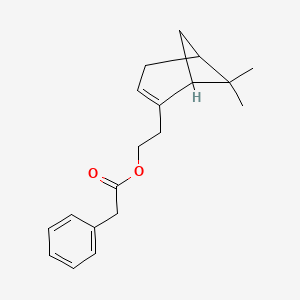
![9H-Pyrido[3,4-b]indole-1-carboxamide](/img/structure/B13833492.png)
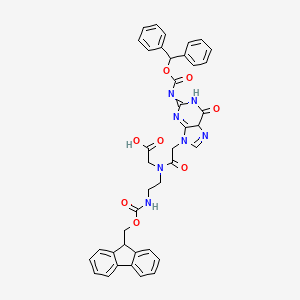

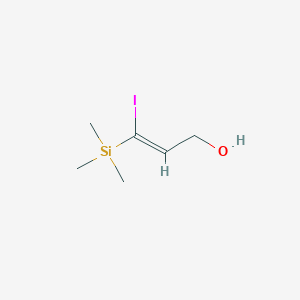
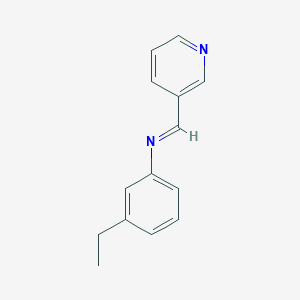
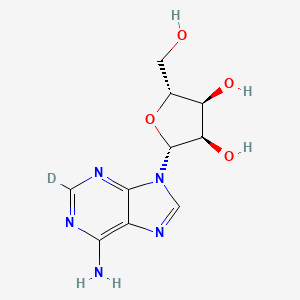
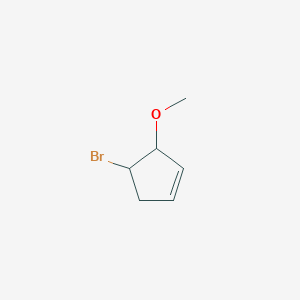

![(E)-1-[(2S,3R,4S,5R)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one](/img/structure/B13833555.png)
